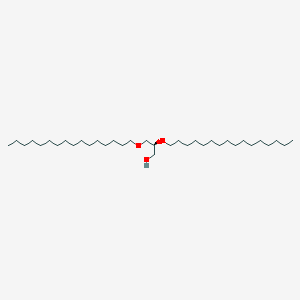

1,2-O-Dihexadecyl-sn-Glycerin

Übersicht

Beschreibung

DG (O-16:0/O-16:0/0:0) , belongs to the class of dialkyl glyceryl ethers. Its chemical structure features hexadecyl groups at the sn-1 and sn-2 positions, mimicking the structure of diacylglycerol (DAG). DAGs play essential roles in cellular signaling pathways, making this compound intriguing for research and applications .

Wissenschaftliche Forschungsanwendungen

1,2-O-Dihexadecyl-sn-Glycerol findet Anwendung in:

Lipidbiochemie: Untersuchung des Lipidstoffwechsels, der Membrandynamik und der Lipid-Protein-Wechselwirkungen.

Synthetische Glycolipide: Als Lipidanker bei der Synthese von Laktose-haltigen Glycolipiden.

Zellsignalisierung: Untersuchung von DAG-vermittelten Signalwegen.

5. Wirkmechanismus

Die Verbindung beeinflusst wahrscheinlich zelluläre Prozesse durch ihre Ähnlichkeit mit DAG. Sie kann die Proteinkinase C (PKC) und andere Signalkaskaden aktivieren. Weitere Forschung ist erforderlich, um spezifische molekulare Ziele und Signalwege aufzuklären.

Wirkmechanismus

Target of Action

The primary target of 1,2-O-Dihexadecyl-sn-glycerol is the lipid bilayer of cells. This compound serves as a lipid anchor for synthesizing lactose-containing synthetic glycolipids .

Mode of Action

1,2-O-Dihexadecyl-sn-glycerol, a saturated dialkyl glyceryl ether featuring hexadecyl groups at the sn-1 and sn-2 positions, resembles the structure of diacylglycerol . This structural similarity allows it to interact with the lipid bilayer of cells and serve as a lipid anchor .

Biochemical Pathways

Its role as a lipid anchor suggests that it may be involved in the synthesis of lactose-containing synthetic glycolipids . These glycolipids could potentially influence various cellular processes, including cell signaling and membrane stability.

Result of Action

The molecular and cellular effects of 1,2-O-Dihexadecyl-sn-glycerol’s action are likely to be related to its role as a lipid anchor. By serving as a building block for lactose-containing synthetic glycolipids, it could potentially influence the structure and function of cell membranes .

Action Environment

The action, efficacy, and stability of 1,2-O-Dihexadecyl-sn-glycerol are likely to be influenced by various environmental factors. For instance, factors such as temperature and pH could affect its stability and interaction with the lipid bilayer. Additionally, the presence of other lipids and proteins in the cell membrane could influence its efficacy as a lipid anchor .

Biochemische Analyse

Biochemical Properties

1,2-O-Dihexadecyl-sn-glycerol plays a significant role in biochemical reactions, particularly as a lipid anchor in the synthesis of glycolipids. It interacts with enzymes such as protein kinase C (PKC), which is activated by diacylglycerol. This interaction is crucial for the regulation of various cellular processes, including signal transduction pathways. The compound’s ability to mimic diacylglycerol allows it to participate in lipid signaling, influencing the activity of PKC and other related proteins .

Cellular Effects

1,2-O-Dihexadecyl-sn-glycerol affects various cell types by modulating cellular processes such as signal transduction, gene expression, and metabolism. In particular, it influences cell signaling pathways by activating PKC, leading to downstream effects on gene expression and cellular metabolism. This compound has been shown to alter the expression of genes involved in lipid metabolism and inflammatory responses, highlighting its impact on cellular function .

Molecular Mechanism

At the molecular level, 1,2-O-Dihexadecyl-sn-glycerol exerts its effects through binding interactions with PKC and other lipid-binding proteins. By mimicking diacylglycerol, it activates PKC, which then phosphorylates target proteins involved in various signaling pathways. This activation can lead to changes in gene expression, enzyme activity, and cellular responses. The compound’s structure allows it to integrate into lipid membranes, further influencing membrane-associated signaling events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-O-Dihexadecyl-sn-glycerol can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that prolonged exposure to 1,2-O-Dihexadecyl-sn-glycerol can lead to sustained activation of PKC and other signaling pathways, potentially resulting in altered cellular functions and metabolic states .

Dosage Effects in Animal Models

The effects of 1,2-O-Dihexadecyl-sn-glycerol vary with different dosages in animal models. At lower doses, the compound can effectively activate PKC and modulate signaling pathways without causing significant toxicity. At higher doses, it may induce adverse effects such as inflammation or metabolic disturbances. Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical response .

Metabolic Pathways

1,2-O-Dihexadecyl-sn-glycerol is involved in metabolic pathways related to lipid signaling and metabolism. It interacts with enzymes such as PKC and other lipid-modifying enzymes, influencing metabolic flux and the levels of various metabolites. The compound’s role in these pathways highlights its importance in regulating lipid homeostasis and cellular energy balance .

Transport and Distribution

Within cells and tissues, 1,2-O-Dihexadecyl-sn-glycerol is transported and distributed through interactions with lipid transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipid solubility and affinity for membrane-associated proteins .

Subcellular Localization

1,2-O-Dihexadecyl-sn-glycerol is primarily localized to cellular membranes, where it integrates into lipid bilayers and interacts with membrane-associated proteins. This localization is crucial for its function in activating PKC and other signaling molecules. Post-translational modifications and targeting signals may further direct the compound to specific subcellular compartments, enhancing its activity and specificity .

Vorbereitungsmethoden

Synthesewege:: 1,2-O-Dihexadecyl-sn-Glycerol kann durch verschiedene Verfahren synthetisiert werden, darunter:

Verätherung: Durch Reaktion von Glycerin mit Hexadecyl-bromid oder Hexadecylalkohol unter geeigneten Bedingungen.

Lipase-katalysierte Veresterung: Mit Lipasen, um Glycerin selektiv mit Hexadecyl-Fettsäuren zu verestern.

Chemische Synthese: Sequentielle Reaktionen mit Glycerin und Hexadecyl-Derivaten.

Industrielle Produktion:: Während die industrielle Produktion im großen Maßstab weniger verbreitet ist, stellen Forschungslabore diese Verbindung in der Regel mit den oben genannten Synthesewegen her.

Analyse Chemischer Reaktionen

1,2-O-Dihexadecyl-sn-Glycerol unterliegt mehreren Reaktionen:

Oxidation: Es kann zu Glycerin-Dialkyläthern mit verschiedenen funktionellen Gruppen oxidiert werden.

Reduktion: Die Reduktion der Ätherbindung liefert Glycerin-Derivate.

Substitution: Reaktionen mit Nukleophilen können zu modifizierten Glycerin-Äthern führen.

Häufige Reagenzien sind Alkalimetalle, Wasserstoffperoxid und Lewis-Säuren. Zu den wichtigsten Produkten gehören verschiedene Glycerin-Derivate und modifizierte Lipide.

Vergleich Mit ähnlichen Verbindungen

1,2-O-Dihexadecyl-sn-Glycerol zeichnet sich durch seine einzigartige Struktur aus. Ähnliche Verbindungen umfassen andere Dialkylglyceryläther und DAG-Analoga.

Biologische Aktivität

(S)-2,3-Bis(hexadecyloxy)propan-1-ol, also known as 1,2-O-Dihexadecyl-sn-glycerol, is a synthetic compound belonging to the class of dialkyl glyceryl ethers. Its unique structure, characterized by two hexadecyl chains attached to a propane backbone, allows it to mimic diacylglycerol (DAG), a vital component in cellular signaling pathways. This article delves into the biological activities of this compound, emphasizing its interactions with cellular mechanisms and potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : Approximately 540.96 g/mol

- Density : 0.9 ± 0.1 g/cm³

- Boiling Point : 611.7 ± 35.0 °C at 760 mmHg

- Flash Point : 323.7 ± 25.9 °C

(S)-2,3-Bis(hexadecyloxy)propan-1-ol primarily exerts its biological effects through the activation of protein kinase C (PKC). By mimicking DAG, it facilitates the phosphorylation of various target proteins involved in crucial cellular functions such as gene expression, cell proliferation, and metabolism . This interaction is pivotal in regulating several signaling pathways that are essential for maintaining cellular homeostasis.

Cellular Signaling

The compound's structural similarity to DAG allows it to participate in significant biological processes:

- PKC Activation : (S)-2,3-Bis(hexadecyloxy)propan-1-ol activates PKC, which leads to the phosphorylation of proteins that regulate diverse cellular functions.

- Gene Expression Modulation : Through its action on PKC, this compound influences the transcription of genes involved in cell growth and differentiation .

Membrane Dynamics

Research indicates that (S)-2,3-Bis(hexadecyloxy)propan-1-ol can be integrated into lipid bilayers, affecting membrane properties and dynamics. This property is particularly useful for studying protein-lipid interactions and the behavior of antimicrobial peptides against bacterial membranes .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-O-Dihexadecyl-sn-glycerol | CHO | Mimics diacylglycerol; significant in cell signaling |

| 1,2-O-Dioctadecyl-sn-glycerol | CHO | Longer alkyl chains; increased hydrophobicity |

| 1-O-Hexadecylglycerol | CHO | Contains one hexadecyl group; less hydrophobic |

| 2,3-Bis(octadecyloxy)propan-1-ol | CHO | Longer octadecyl chains; potentially different activities |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of (S)-2,3-Bis(hexadecyloxy)propan-1-ol:

- Antimicrobial Activity : Research has shown that compounds similar to (S)-2,3-Bis(hexadecyloxy)propan-1-ol exhibit antimicrobial properties by disrupting bacterial membranes. This suggests potential use as an antimicrobial agent .

- Cancer Research : The activation of PKC has been linked to various cancer pathways. Investigations into (S)-2,3-Bis(hexadecyloxy)propan-1-ol's role in cancer cell signaling pathways could lead to novel therapeutic strategies .

Eigenschaften

IUPAC Name |

(2S)-2,3-dihexadecoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-34-35(33-36)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDJMFFVPVZWNK-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H72O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.